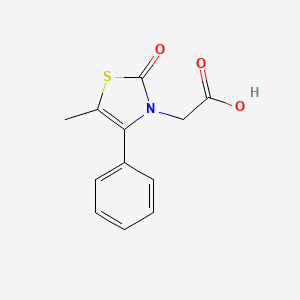

2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid

Descripción

2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by a thiazole ring substituted with a methyl group, a phenyl group, and an acetic acid moiety. Compounds like this are often studied for their potential biological activities and applications in various fields.

Propiedades

IUPAC Name |

2-(5-methyl-2-oxo-4-phenyl-1,3-thiazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-8-11(9-5-3-2-4-6-9)13(7-10(14)15)12(16)17-8/h2-6H,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMVALWVCPHSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)S1)CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thioamide with a haloketone to form the thiazole ring, followed by further functionalization to introduce the acetic acid group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and other advanced techniques to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups onto the thiazole ring.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid depends on its specific interactions with molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Phenylthiazol-2-yl)acetic acid: Lacks the methyl group on the thiazole ring.

2-(5-Methyl-4-phenylthiazol-2-yl)acetic acid: Has a different substitution pattern on the thiazole ring.

Uniqueness

2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the acetic acid moiety may confer distinct properties compared to similar compounds.

Actividad Biológica

2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid is a synthetic compound belonging to the thiazole family, characterized by a thiazole ring with various substituents. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid is , and it features a thiazole ring substituted with a methyl group, a phenyl group, and an acetic acid moiety. The compound's structure influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 239.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| CAS Number | 926190-80-9 |

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The thiazole ring plays a significant role in these interactions, influencing the compound's ability to modulate biological pathways.

Target Interactions

Research indicates that thiazole derivatives can interact with several biological targets:

- Antimicrobial Activity : Compounds like this one have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Thiazole derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Antimicrobial Activity

Studies have demonstrated that 2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid possesses significant antimicrobial properties. The compound was tested against several bacterial strains, yielding promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (human epidermoid carcinoma) | 15 ± 1.5 |

| U251 (human glioblastoma) | 12 ± 1.0 |

The structure-activity relationship (SAR) studies suggest that the presence of the methyl group on the thiazole ring enhances the compound's cytotoxicity.

Case Studies

- Study on Anticancer Activity : A recent study investigated the effects of this compound on A431 cells and found that it induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study reported that derivatives of this compound showed enhanced antibacterial activity when modified with electron-donating groups at specific positions on the phenyl ring, highlighting the importance of structural modifications in enhancing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.